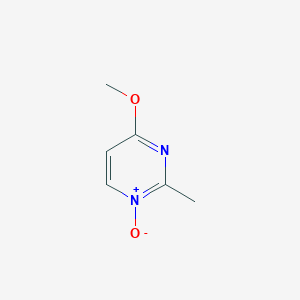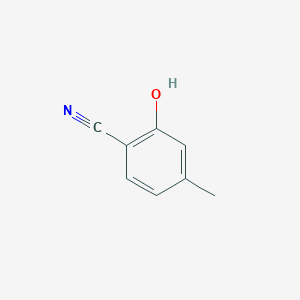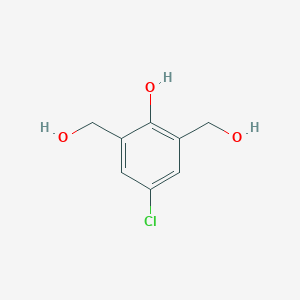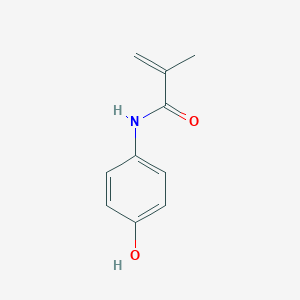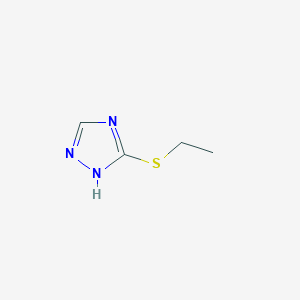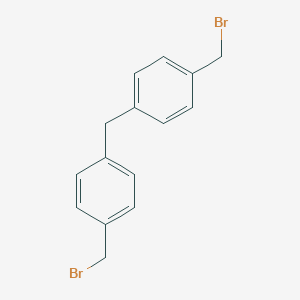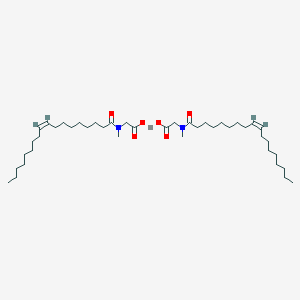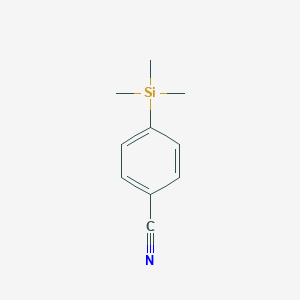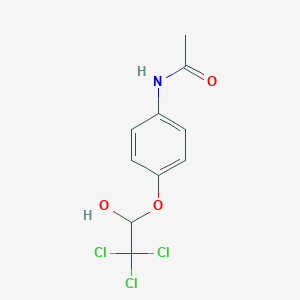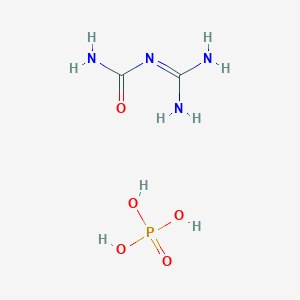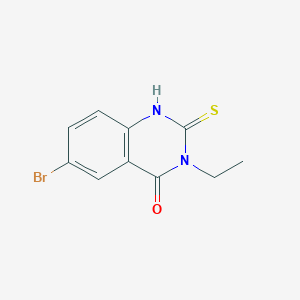
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolinone derivatives, such as 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one, are a class of compounds that have garnered interest due to their potential pharmacological properties. These compounds are structurally characterized by a quinazoline backbone and are known for their versatility in chemical reactions and biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, is achieved through a sequence involving the preparation of 2-amino-5-methylbenzoic acid, followed by cyclization and bromination steps to yield the final product . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one demonstrates the use of available chemicals and highlights the importance of halogenation in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. For example, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system, with specific unit cell parameters and stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Quinazolinone derivatives are reactive towards various nucleophiles due to the presence of electrophilic centers. The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents such as water, alcohols, ammonia, and amines results in the formation of different substituted quinazoline diones . Additionally, the halogen atoms on the quinazoline ring can facilitate the formation of Schiff base derivatives when treated with aryl aldehydes, which can lead to compounds with potential bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can significantly affect the compound's reactivity and interaction with biological targets. For instance, the inhibitory action of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives against human carbonic anhydrase isoforms suggests that these compounds can be tailored to exhibit specific biological activities . Phase-transfer catalysis has been employed to achieve alkylation and cycloalkylation of 2-mercaptoquinazolin-4(3H)-one, demonstrating the chemical versatility of these compounds .
Scientific Research Applications
Role in Synthesis of Therapeutic Agents
"6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one" serves as a crucial intermediate in the synthesis of compounds with potential anticancer properties. For instance, a large-scale manufacturing process for an anticancer agent, thymitaq, from 6-bromo-5-methylanthranilic acid involves the formation of a bromoquinazolinone followed by a copper-mediated Ullman-like coupling, demonstrating its importance in drug synthesis (Malmgren et al., 2008).
Pharmacological Activities
Research has explored the pharmacological importance of substituted 6-bromoquinazolinones, including derivatives structurally related to "6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one." These compounds are known for their anti-inflammatory, analgesic, and antibacterial activities, underscoring the therapeutic potential of quinazolinone derivatives in addressing various health conditions (Ch. Rajveer et al., 2010).
properties
IUPAC Name |
6-bromo-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNKLURCHWRIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368564 |
Source


|
| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
CAS RN |
18009-16-0 |
Source


|
| Record name | 6-Bromo-3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18009-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
